molecular formula C7H9NO3S B13060710 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13060710
M. Wt: 187.22 g/mol
InChI Key: DKKNOMGOXSYVNO-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with methoxyacetyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxy group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-12-7(8-5)11-2/h3-4H,1-2H3,(H,9,10)

InChI Key

DKKNOMGOXSYVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)OC)C(=O)O

Origin of Product

United States

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